molecular formula C20H17N3O3 B2433202 5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941946-89-0

5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2433202
CAS RN: 941946-89-0
M. Wt: 347.374
InChI Key: AHHMNNXJCWKFMD-UHFFFAOYSA-N
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Description

“5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It contains a naphthalene moiety, which is a benzenoid aromatic compound having a skeleton composed of two ortho-fused benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as an enzyme inhibitor due to its resemblance to transition states of amines and esters in biological processes. Additionally, its chelating attributes with pharmacological targets make it valuable for designing novel therapeutic agents .

Agrochemicals and Crop Protection

Aminophosphonates, including this compound, have found applications in agrochemistry. Their physicochemical properties and ability to mimic biological transition states make them relevant for developing pesticides, herbicides, and growth regulators. Investigating its efficacy in crop protection could yield valuable insights .

Materials Science and Organic Electronics

Organic semiconductors play a crucial role in electronic devices. The triazole moiety in this compound, along with its naphthalene ring, could contribute to its electronic properties. Researchers might explore its use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic cells .

Coordination Chemistry and Metal Complexes

Given its phosphonate group, this compound could serve as a ligand in coordination chemistry. Researchers could synthesize metal complexes by coordinating it with transition metals. These complexes might exhibit interesting catalytic, magnetic, or luminescent properties .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular assemblies based on this compound could be designed for host-guest interactions. Its triazole and naphthalene moieties could participate in π-π stacking, hydrogen bonding, or other non-covalent interactions. Such systems might find applications in drug delivery, sensing, or molecular recognition .

Crystal Engineering and Solid-State Properties

Exploring the crystal structures of derivatives related to this compound could reveal insights into their packing arrangements, intermolecular interactions, and solid-state properties. Researchers might investigate its polymorphism, solvatomorphism, or inclusion complexes with other molecules .

properties

IUPAC Name

5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-22-18-17(16(26-2)10-11-21-18)19(24)23(20(22)25)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHMNNXJCWKFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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